

Assessing the Therapeutic Window of AVLX-144 in Comparison to Other Neuroprotectants

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Compound of Interest

Compound Name: AVLX-125

Cat. No.: B12373471

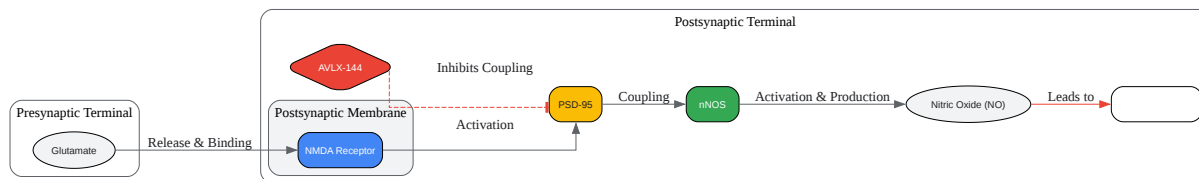
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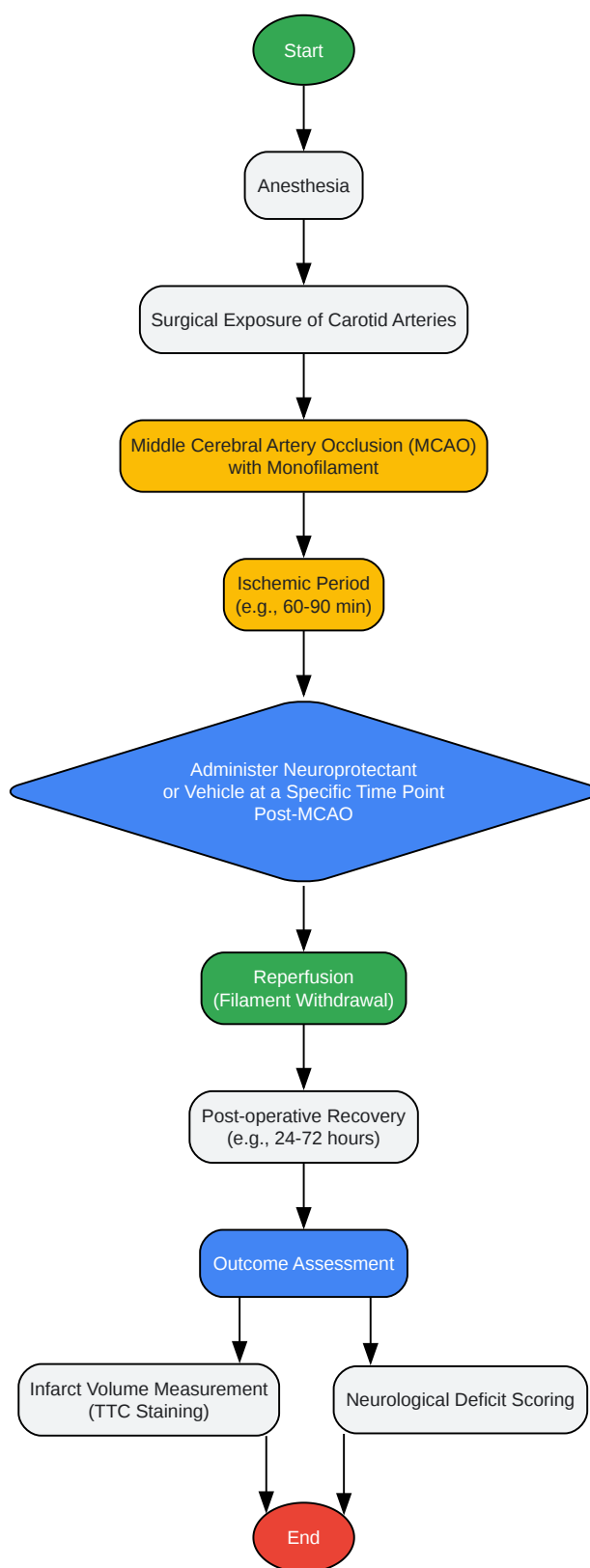
A Comparative Guide for Researchers and Drug Development Professionals

The development of effective neuroprotective agents for acute ischemic stroke is a critical area of research, with the therapeutic window being a key determinant of a drug's clinical viability. This guide provides a comparative assessment of the therapeutic window of AVLX-144, a novel PSD-95 inhibitor, against other notable neuroprotectants: nerinetide, citicoline, and nimodipine. The information is compiled from preclinical and clinical studies to offer an objective overview for researchers, scientists, and drug development professionals.

Mechanism of Action: PSD-95 Inhibition by AVLX-144

AVLX-144 is a dimeric peptide that acts as a potent inhibitor of the postsynaptic density protein-95 (PSD-95).[1][2] In the ischemic cascade, excessive glutamate release leads to overactivation of N-methyl-D-aspartate (NMDA) receptors. PSD-95 acts as a scaffolding protein, coupling NMDA receptors to neuronal nitric oxide synthase (nNOS), which, upon activation, produces neurotoxic levels of nitric oxide (NO).[3] AVLX-144 intervenes in this pathological process by binding to the PDZ domains of PSD-95, thereby disrupting the NMDA receptor-PSD-95-nNOS complex.[1] This decoupling prevents the downstream production of NO and subsequent neuronal damage.[3]





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